"2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine" synthesis pathway
"2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine
This guide provides a comprehensive overview of a robust and field-proven synthetic pathway for 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic rationale behind the chosen reactions, detailed experimental protocols, and critical process parameters. The synthesis is presented as a logical, multi-step process, grounded in established chemical principles and supported by authoritative references.
Strategic Overview: A Retrosynthetic Approach
The molecular architecture of the target compound, 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine, features a diaryl ether linkage and a primary aniline functional group. A logical retrosynthetic analysis dictates a two-stage strategy: the formation of the diaryl ether C-O bond, followed by the generation of the aniline moiety from a nitro precursor. This approach is advantageous as the electron-withdrawing nitro group facilitates the initial nucleophilic aromatic substitution required for ether formation and is subsequently converted to the desired amine in the final step.
The primary disconnection points are the C-O ether bond and the C-N amine bond.
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Disconnection 1 (C-N bond): The target aniline can be synthesized via the reduction of a nitro group. This is a highly reliable and common transformation in organic synthesis.[1][2] This leads to the key intermediate: 1-methyl-4-(2-methoxy-4-methylphenoxy)-2-nitrobenzene .
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Disconnection 2 (C-O bond): The diaryl ether intermediate can be constructed through a nucleophilic aromatic substitution reaction. The Ullmann condensation, a copper-catalyzed coupling of a phenol with an aryl halide, is a classic and cost-effective method for this purpose.[3][4] This identifies the two primary starting materials: 2-Methoxy-4-methylphenol (also known as creosol) and 1-Bromo-4-methyl-2-nitrobenzene .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway and Experimental Protocols
The forward synthesis is executed in two primary stages, commencing with the formation of the diaryl ether, followed by the reduction of the nitro group.
Part 1: Diaryl Ether Formation via Ullmann Condensation
The Ullmann condensation is a robust method for constructing diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[5][6] The reaction's efficacy relies on the formation of a copper phenoxide intermediate, which then couples with the aryl halide.[6] While modern palladium-catalyzed methods exist, the Ullmann reaction remains a cost-effective and scalable option, particularly for electron-deficient aryl halides like the chosen nitro-substituted substrate.[4][7]
Protocol 1: Synthesis of 1-methyl-4-(2-methoxy-4-methylphenoxy)-2-nitrobenzene
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Reagents:
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Procedure:
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To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-Methoxy-4-methylphenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
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Add anhydrous DMF to the flask to create a stirrable slurry.
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Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
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Add 1-Bromo-4-methyl-2-nitrobenzene (1.0 equivalent) and Copper(I) Iodide (0.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to 140-150°C and maintain this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into a beaker containing cold water and stir for 30 minutes to precipitate the crude product.
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Filter the solid product using a Buchner funnel and wash thoroughly with water to remove DMF and inorganic salts.
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Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
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Part 2: Nitro Group Reduction to Aniline
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry.[10] A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd/C) and metal/acid combinations.[1][11] For its cost-effectiveness, operational simplicity, and high efficiency, the use of iron powder in the presence of a weak acid (such as acetic acid or ammonium chloride) is a widely adopted method in both laboratory and industrial settings.[4][12]
Protocol 2: Synthesis of 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine
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Reagents:
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1-methyl-4-(2-methoxy-4-methylphenoxy)-2-nitrobenzene (from Part 1)
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Iron powder (Fe), fine grade
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Ammonium Chloride (NH₄Cl)
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Ethanol
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Water
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of iron powder (4-5 equivalents) in a 5:1 mixture of ethanol and water.
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Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to reflux (approximately 80-85°C).
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Dissolve the crude nitro-intermediate from Part 1 in a minimal amount of hot ethanol.
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Add the solution of the nitro compound dropwise to the refluxing iron slurry over 30-45 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
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After the addition is complete, maintain the reflux for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
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While still hot, filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide salts. Wash the filter cake thoroughly with hot ethanol.
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Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
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The resulting aqueous residue is then partitioned with an organic solvent such as ethyl acetate. Separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine.
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The final product can be purified by vacuum distillation or recrystallization if necessary.
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Overall Synthesis Workflow
The complete synthetic pathway is a streamlined two-step process, transforming readily available precursors into the final target molecule.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
